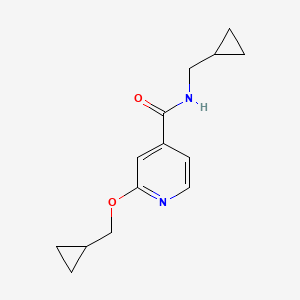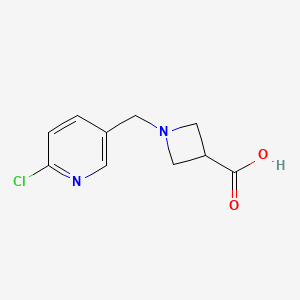
5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that finds various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which enable it to interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. These steps include the formation of intermediate compounds and their subsequent reactions under controlled conditions:
Intermediate Compound Formation: : The initial step involves the synthesis of intermediates such as phthalazinone derivatives.
Coupling Reactions: : These intermediates undergo coupling reactions with pyrrolidine and thiophene-2-sulfonamide to form the final compound.
Reaction Conditions: : Reactions are usually carried out under reflux conditions using solvents like dichloromethane or dimethylformamide, along with catalysts such as potassium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable procedures:
Batch Processing: : Employing large-scale batch reactors to ensure uniformity and consistency.
Continuous Flow Chemistry: : Utilizing continuous flow reactors for efficient and rapid synthesis, minimizing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where it interacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : It can be reduced under specific conditions to yield secondary amines or other reduced derivatives.
Substitution: : The thiophene ring allows for electrophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Halogenated Thiophene Derivatives: from substitution reactions.
Scientific Research Applications
This compound is valuable in various scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a starting material for the synthesis of complex molecules.
Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to the modulation of biochemical pathways. For example, it might inhibit an enzyme involved in the inflammatory process, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other compounds with similar structures, 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide exhibits distinct reactivity and biological activity. This uniqueness is attributed to its specific molecular architecture.
Similar Compounds
N-(2-ethylphenyl)-N'-[4-(methylsulfonyl)phenyl]thiourea: : Different in structure but shares similar sulfonamide functionalities.
4-((3-(2-(pyrrolidin-1-yl)ethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide: : Structurally related, with variations in the thiophene and benzenesulfonamide moieties.
1-(pyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-phthalazine-2-sulfonamide: : Shows similar bioactivity and is utilized in analogous applications.
This summary captures the essence of the compound and its significance in various fields. Does it match your expectations?
Properties
IUPAC Name |
5-ethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-2-16-9-10-20(29-16)30(27,28)22-15-19-17-7-3-4-8-18(17)21(26)25(23-19)14-13-24-11-5-6-12-24/h3-4,7-10,22H,2,5-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTNWAVNRZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2904998.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)



![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)


![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
![N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2905014.png)
